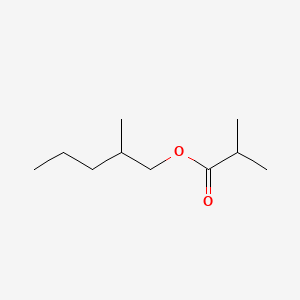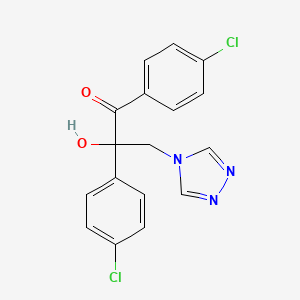
1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is a complex organic compound that features a unique combination of functional groups, including a ketone, hydroxyl, and triazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
The synthesis of 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the chlorophenyl groups: This step often involves Friedel-Crafts acylation reactions using chlorobenzene derivatives.
Hydroxylation and ketone formation: These functional groups can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Due to its structural similarity to known pharmacophores, it is investigated for potential therapeutic uses, including as an anti-inflammatory or anti-cancer agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl groups may enhance the compound’s binding affinity to these targets, while the hydroxyl and ketone groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding.
相似化合物的比较
Similar compounds include other triazole-containing molecules and chlorophenyl derivatives. For example:
1,2,4-Triazole: A simple triazole ring without additional functional groups.
Bis(4-chlorophenyl)methanol: A compound with two chlorophenyl groups and a hydroxyl group but lacking the triazole ring.
Fluconazole: A well-known antifungal agent that contains a triazole ring and chlorophenyl groups.
Compared to these compounds, 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is unique due to its combination of functional groups, which may confer distinct pharmacological properties and reactivity.
属性
CAS 编号 |
107659-30-3 |
|---|---|
分子式 |
C17H13Cl2N3O2 |
分子量 |
362.2 g/mol |
IUPAC 名称 |
1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-14-5-1-12(2-6-14)16(23)17(24,9-22-10-20-21-11-22)13-3-7-15(19)8-4-13/h1-8,10-11,24H,9H2 |
InChI 键 |
SORUAGPBBWGLNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C(CN2C=NN=C2)(C3=CC=C(C=C3)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


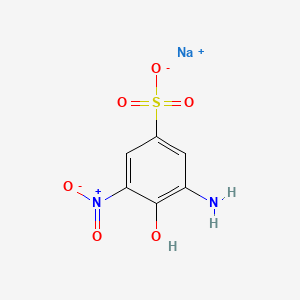
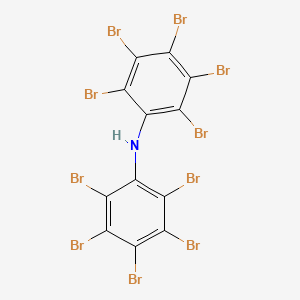
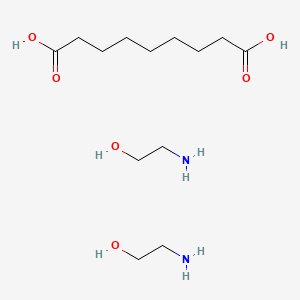
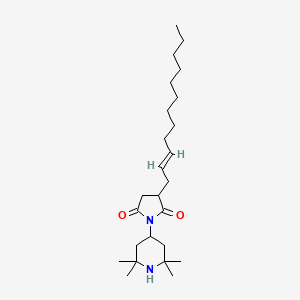
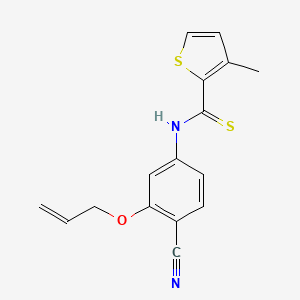
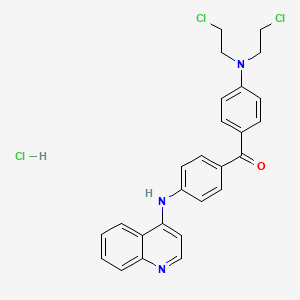

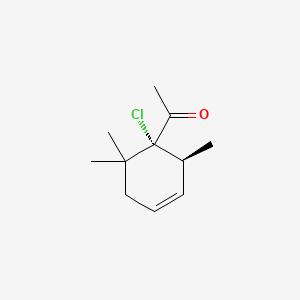
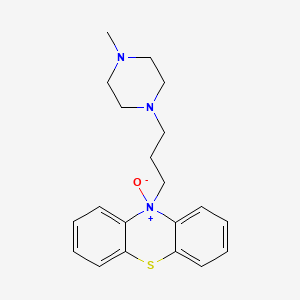
![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)

